molecular formula C19H22O7 B1139192 FR148083;L783279;LL-Z 1640-2 CAS No. 66018-38-0

FR148083;L783279;LL-Z 1640-2

Cat. No. B1139192
CAS RN: 66018-38-0
M. Wt: 362.37
InChI Key:
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Description

FR148083, also known as 5Z-7-Oxozeaenol, is a natural anti-protozoan compound of fungal origin . It acts as a potent irreversible and selective inhibitor of TAK1 and VEGF-R2 . Unfortunately, there is limited information available for L783279 and LL-Z 1640-2.


Molecular Structure Analysis

The molecular structure of FR148083 involves a covalent bond to Sgamma of ERK2 Cys166, forming hydrogen bonds . The compound binds to the ATP binding site of ERK2 .


Chemical Reactions Analysis

FR148083 is known to inhibit ERK2 enzyme activity and TGFbeta-induced AP-1-dependent luciferase expression . The exact chemical reactions involving FR148083 are complex and depend on the biological context.


Physical And Chemical Properties Analysis

FR148083 has a molecular formula of C19H22O7 and a molecular weight of 362.4 g/mol . It has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 362.13655304 g/mol .

Scientific Research Applications

Advanced Imaging Techniques

Advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) play a crucial role in analyzing and understanding complex natural systems. These techniques are powerful tools for examining mixed environmental microbial communities, often found in aggregates and films, and can be leveraged for studying complex microbial biofilm systems (Neu et al., 2010).

Narrow-Bandgap Polymer Semiconductors

Narrow-bandgap polymer semiconductors are pivotal for the development of organic solar cells. The synthesis of narrow-bandgap polymers with unique properties, such as high absorption coefficients and low-lying frontier molecular orbital (FMO) levels, can significantly enhance the efficiency of all-polymer solar cells. This advancement is crucial in the field of renewable energy and sustainable technologies (Sun et al., 2020).

Lunar Laser Ranging

Lunar Laser Ranging (LLR) has turned the Earth-moon system into a laboratory for diverse investigations, including astronomy, lunar science, and gravitational physics. LLR contributes significantly to the improvement of lunar ephemerides, measurement of variations in the moon's rotation, and the verification of equivalence principles for massive bodies (Dickey et al., 1994).

Förster Resonance Energy Transfer Agents

Lanthanides and quantum dots serve as effective Förster resonance energy transfer (FRET) agents, especially in biosensing applications in optical spectroscopy and microscopy. These agents' unique photophysical properties enhance the capabilities of FRET, making them valuable in the development of spectral and temporal multiplexing techniques for biosensing applications (Geißler et al., 2014).

Genome Engineering

Techniques like Zinc-finger nucleases (ZFNs), transcription activator-like effector nucleases (TALENs), and CRISPR/Cas-based methods are revolutionizing genome engineering. They facilitate genetic modifications by inducing DNA double-strand breaks, thus enabling a broad range of genetic modifications and advancements in genetic analysis and manipulation (Gaj et al., 2013).

Bioimaging Mass Spectrometry

Bioimaging using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) allows for the quantification of trace elements within tissue sections. This technique is significant in biomedical research and ecological and toxicological risk assessment, offering insights into the distribution and delivery of metallo-drugs in animals and pollution indicator organisms (Becker et al., 2014).

Nuclear Magnetic Resonance and MRI in Food Science

Low-field bench top 1H nuclear magnetic resonance (LF-NMR) relaxometry and magnetic resonance imaging (MRI) are emerging as analytical tools in food science. Their non-invasive nature and high discriminative power make them invaluable for a wide range of applications in food science and processing (Kirtil & Oztop, 2016).

properties

IUPAC Name

9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZWEXWOFPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253863-19-3
Record name (5Z)-7-Oxozeaenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FR148083;L783279;LL-Z 1640-2
Reactant of Route 2
FR148083;L783279;LL-Z 1640-2
Reactant of Route 3
FR148083;L783279;LL-Z 1640-2
Reactant of Route 4
FR148083;L783279;LL-Z 1640-2
Reactant of Route 5
FR148083;L783279;LL-Z 1640-2
Reactant of Route 6
FR148083;L783279;LL-Z 1640-2

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